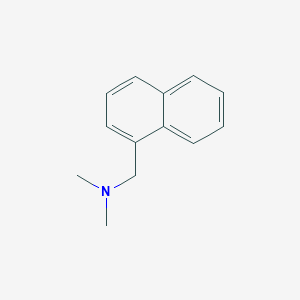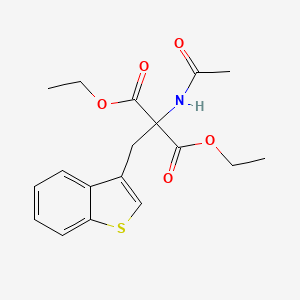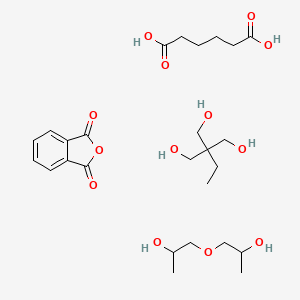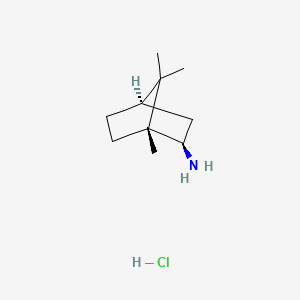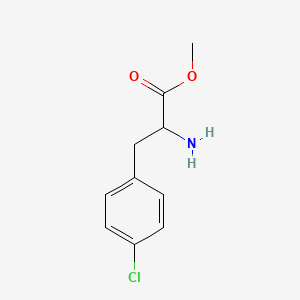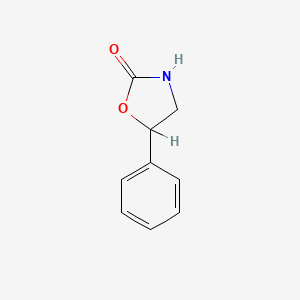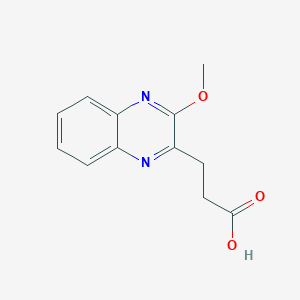
3-(3-Methoxyquinoxalin-2-yl)propanoic acid
Übersicht
Beschreibung
3-(3-Methoxyquinoxalin-2-yl)propanoic acid is a compound with the molecular formula C12H12N2O3 . It has a molecular weight of 232.23 g/mol . The compound is also known by other names such as 3-(3-Methoxy-quinoxalin-2-yl)-propionic acid and 3-(3-METHOXY-2-QUINOXALINYL)PROPANOIC ACID .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C12H12N2O3/c1-17-12-10 (6-7-11 (15)16)13-8-4-2-3-5-9 (8)14-12/h2-5H,6-7H2,1H3, (H,15,16) . The canonical SMILES representation is COC1=NC2=CC=CC=C2N=C1CCC(=O)O . These codes provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 232.08479225 g/mol . The topological polar surface area is 72.3 Ų , and the heavy atom count is 17 .Wissenschaftliche Forschungsanwendungen
-
Nematicidal Activity of 3-(Methylthio)Propionic Acid
- Field : Molecular Research on Biological Control of Insects .
- Application : 3-(Methylthio)Propionic Acid from Bacillus thuringiensis Berliner exhibits high nematicidal activity against the Root Knot Nematode Meloidogyne incognita .
- Methods : Four volatile organic compounds (VOCs) produced by NBIN-863 were identified using solid-phase microextraction and gas chromatography–mass spectrometry . The nematicidal activity of four VOCs, namely, N -methylformamide, propenamide, 3- (methylthio)propionic acid, and phenylmalonic acid, was detected .
- Results : 3-(Methylthio)Propionic Acid exhibited the highest direct contact nematicidal activity against M. incognita, with an LC50 value of 6.27 μg/mL at 24 h . In the fumigant bioassay, the mortality rate of M. incognita treated with 1 mg/mL of 3- (methylthio)propionic acid for 24 h increased to 69.93% .
-
Production of 3-Hydroxypropionic Acid
- Field : Biochemical Engineering .
- Application : 3-Hydroxypropionic acid (3-HP) is a platform chemical with a wide range of existing and potential applications, including the production of poly (3-hydroxypropionate) (P-3HP), a biodegradable plastic .
- Methods : The microbial synthesis of 3-HP has attracted significant attention in recent years due to its green and sustainable properties .
- Results : The production of 3-HP from renewable substrates is a promising approach for the sustainable production of this important platform chemical .
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives
- Field : Organic Chemistry .
- Application : The synthesis of 3-Aryl-3-(Furan-2-yl)propanoic Acid derivatives has been studied . These compounds could potentially have various applications in the field of organic chemistry .
- Methods : The synthesis involves reactions with benzene and other arenes under the action of both TfOH and AlCl3 .
- Results : The reaction affords complex mixtures of oligomeric materials .
- Synthesis of 3-Aryl-3- (Furan-2-yl)Propanoic Acid Derivatives
- Field : Organic Chemistry .
- Application : The synthesis of 3-Aryl-3-(Furan-2-yl)propanoic Acid derivatives has been studied . These compounds could potentially have various applications in the field of organic chemistry .
- Methods : The synthesis involves reactions with benzene and other arenes under the action of both TfOH and AlCl3 .
- Results : The reaction affords complex mixtures of oligomeric materials .
Zukünftige Richtungen
While specific future directions for this compound are not available in the retrieved data, it’s worth noting that quinoxaline derivatives have been studied for their potential biological activities . Therefore, 3-(3-Methoxyquinoxalin-2-yl)propanoic acid could be a subject of interest in future research within the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
3-(3-methoxyquinoxalin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-12-10(6-7-11(15)16)13-8-4-2-3-5-9(8)14-12/h2-5H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIQZKAWWUSNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364073 | |
| Record name | 3-(3-methoxyquinoxalin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3-Methoxyquinoxalin-2-yl)propanoic acid | |
CAS RN |
727682-53-3 | |
| Record name | 3-(3-methoxyquinoxalin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



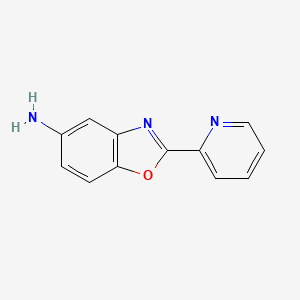
![2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1596596.png)
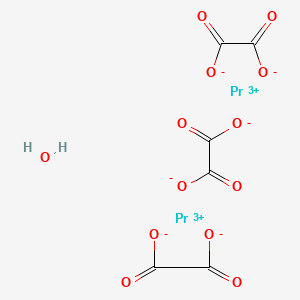

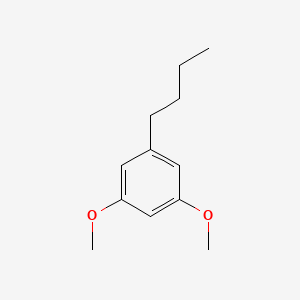
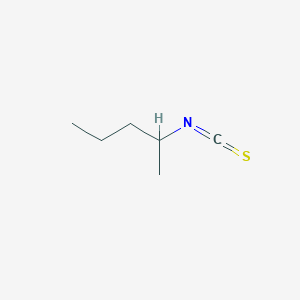

![2-[(2-Methoxybenzyl)amino]ethanol](/img/structure/B1596603.png)
